7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid
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Description
“7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid” is a complex organic compound. It contains a heptanoic acid chain (a seven-carbon chain with a carboxylic acid group at one end) attached to a 2,3,4,5-tetrafluorophenyl group (a phenyl ring with four fluorine atoms attached) at the 7th carbon .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a seven-carbon chain (heptanoic acid) with a carboxylic acid group (-COOH) at one end and a 2,3,4,5-tetrafluorophenyl group attached to the 7th carbon .
Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the presence of the carboxylic acid group, which is acidic and can participate in various reactions, and the tetrafluorophenyl group, which can undergo reactions typical of aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make the compound acidic and polar, while the fluorine atoms on the phenyl ring could influence its reactivity .
Scientific Research Applications
1. Mass Spectrometry Characterization
7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid and related compounds like 6-oxoheptanoic acid have been studied in mass spectrometry. These acids have been characterized using electrospray ionization coupled to a triple quadrupole and TOF analyzer hybrid system. The research focuses on understanding the fragmentation pathways of these acids using both experimental methods and theoretical calculations, highlighting the complex behavior of such compounds in mass spectrometric analysis (Kanawati et al., 2007).
2. Chemical Synthesis and Reactions
Studies have explored the reactions of perfluorinated benzocycloalkenones, leading to the production of compounds like (2,3,4,5-tetrafluorophenyl)perfluoroalkanoic acids. This research is significant for understanding the chemical reactions and synthesis pathways involving fluorinated compounds, providing insights into the versatility of such compounds in chemical synthesis (Zonov et al., 2021).
3. Environmental Chemistry and Biotransformation
In environmental chemistry, studies have looked into the aerobic biotransformation of polyfluorinated carboxylic acids, including compounds related to this compound. These studies are crucial for understanding how such compounds are broken down in natural environments, especially in contexts like wastewater treatment. The research reveals insights into the biodegradation pathways and the formation of various transformation products (Wang et al., 2012).
4. Application in Nuclear Waste Treatment
Compounds structurally similar to this compound have been used in nuclear waste treatment processes. These studies involve understanding the behavior of these compounds under high-radiation doses, which is vital for the safe and efficient treatment of nuclear waste. The research includes studying the reaction mechanisms and products formed during these processes (Swancutt et al., 2011).
Properties
IUPAC Name |
7-oxo-7-(2,3,4,5-tetrafluorophenyl)heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4O3/c14-8-6-7(11(15)13(17)12(8)16)9(18)4-2-1-3-5-10(19)20/h6H,1-5H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEJKHHUYBRFBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246040 |
Source
|
Record name | 2,3,4,5-Tetrafluoro-ζ-oxobenzeneheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-67-1 |
Source
|
Record name | 2,3,4,5-Tetrafluoro-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrafluoro-ζ-oxobenzeneheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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